
4-Phenyl-1-piperazineethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-piperazineethanol monohydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a phenyl group attached to the piperazine ring, along with an ethanol group. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-piperazineethanol monohydrochloride typically involves the reaction of 4-phenylpiperazine with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Phenylpiperazine+Ethylene oxide→4-Phenyl-1-piperazineethanol
The resulting 4-Phenyl-1-piperazineethanol is then treated with hydrochloric acid to form the monohydrochloride salt:
4-Phenyl-1-piperazineethanol+HCl→4-Phenyl-1-piperazineethanol monohydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-piperazineethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Phenyl-1-piperazineacetaldehyde or 4-Phenyl-1-piperazineacetic acid.
Reduction: Formation of 4-Cyclohexyl-1-piperazineethanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-Phenyl-1-piperazineethanol monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Used in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-piperazineethanol monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The phenyl group and piperazine ring play a crucial role in its binding affinity and selectivity. The ethanol group may enhance its solubility and facilitate its transport across biological membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine: Lacks the ethanol group, which may affect its solubility and reactivity.
1-(2-Hydroxyethyl)-4-phenylpiperazine: Similar structure but different functional groups, leading to variations in chemical and biological properties.
4-Cyclohexyl-1-piperazineethanol: Similar structure but with a cyclohexyl group instead of a phenyl group, affecting its binding affinity and selectivity.
Uniqueness
4-Phenyl-1-piperazineethanol monohydrochloride is unique due to the presence of both the phenyl and ethanol groups, which contribute to its distinct chemical and biological properties. The monohydrochloride form enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
36245-27-9 |
|---|---|
Molecular Formula |
C12H19ClN2O |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c15-11-10-13-6-8-14(9-7-13)12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
InChI Key |
NTIJHCWSVNZYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
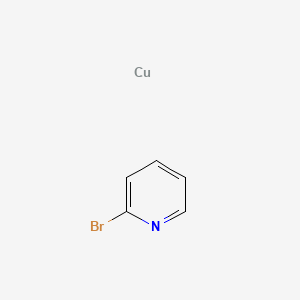
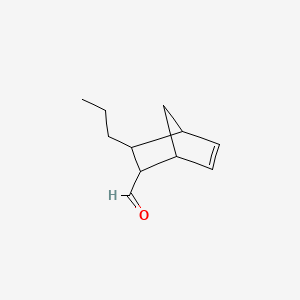
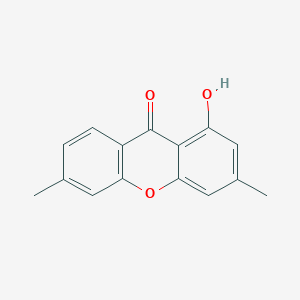
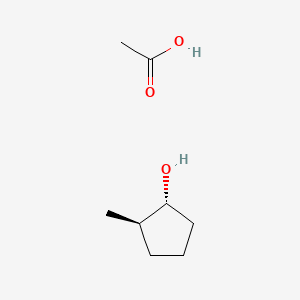
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
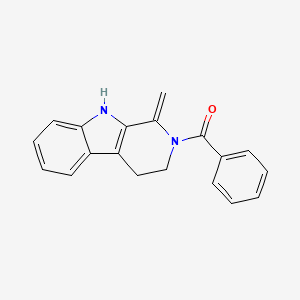
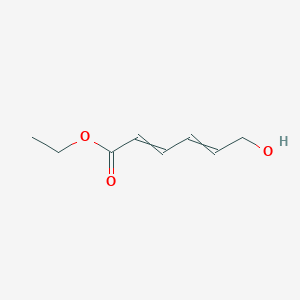

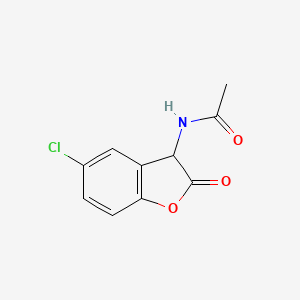

![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
